An In-depth Technical Guide to 2-Chloro-1,3-propanediol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloro-1,3-propanediol: Chemical Properties and Structure
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For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Chloro-1,3-propanediol. The information is intended to support research, development, and safety protocols involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for analysis and synthesis are also provided.
Chemical Identity and Structure
2-Chloro-1,3-propanediol is a chlorinated derivative of glycerol. Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identification of 2-Chloro-1,3-propanediol
| Identifier | Value |
| IUPAC Name | 2-chloropropane-1,3-diol |
| CAS Number | 497-04-1[1][2] |
| Molecular Formula | C₃H₇ClO₂[1][2] |
| SMILES String | OCC(Cl)CO[2] |
| InChI Key | DYPJJAAKPQKWTM-UHFFFAOYSA-N[2] |
digraph "2_Chloro_1_3_propanediol_Structure" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="HO"]; C2 [label="CH₂"]; C3 [label="CH"]; C4 [label="Cl"]; C5 [label="CH₂"]; C6 [label="OH"];
C1 -> C2 [label="", style=solid, color="#34A853"]; C2 -> C3 [label="", style=solid, color="#34A853"]; C3 -> C4 [label="", style=solid, color="#EA4335"]; C3 -> C5 [label="", style=solid, color="#34A853"]; C5 -> C6 [label="", style=solid, color="#34A853"]; }
Chemical structure of 2-Chloro-1,3-propanediol.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-1,3-propanediol is provided in the table below.
Table 2: Physicochemical Properties of 2-Chloro-1,3-propanediol
| Property | Value |
| Molecular Weight | 110.54 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 213 °C at 760 mmHg |
| Melting Point | -40 °C |
| Density | 1.322 g/cm³ at 25 °C |
| Solubility | Miscible in water |
| Flash Point | 113 °C (closed cup) |
| Refractive Index | 1.479 - 1.481 at 20°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Chloro-1,3-propanediol. The following tables summarize the expected spectral features.
Table 3: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 | m | 1H | CH-Cl |
| ~3.6 | m | 4H | CH₂-OH |
| ~5.0 | t | 2H | OH |
Table 4: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~65 | CH-Cl |
| ~62 | CH₂-OH |
Table 5: Key FT-IR Spectral Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H Stretch |
| 2850-3000 | Medium | C-H Stretch |
| 1040-1080 | Strong | C-O Stretch |
| 700-800 | Strong | C-Cl Stretch |
Table 6: Key Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 110/112 | Varies | [M]⁺ (Molecular Ion) |
| 79/81 | High | [M-CH₂OH]⁺ |
| 49 | High | [CH₂Cl]⁺ |
| 31 | High | [CH₂OH]⁺ |
Experimental Protocols
Synthesis of 2-Chloro-1,3-propanediol
A common method for the synthesis of 2-Chloro-1,3-propanediol involves the hydrolysis of epichlorohydrin (B41342). A detailed experimental protocol is outlined below.
Materials:
-
Epichlorohydrin
-
Deionized Water
-
Strong Acid Cation Exchange Resin (e.g., Amberlyst 15)
-
Sodium Hydroxide (B78521) solution (0.1 M)
-
Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin and a catalytic amount of a strong acid cation exchange resin suspended in deionized water.
-
Heat the mixture to 70-75°C with vigorous stirring.
-
Slowly add the remaining deionized water to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 80-90°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the resin.
-
Neutralize the filtrate with a 0.1 M sodium hydroxide solution to a pH of 7.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 2-Chloro-1,3-propanediol.
Workflow for the synthesis of 2-Chloro-1,3-propanediol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following protocol details a method for the quantitative analysis of 2-Chloro-1,3-propanediol in a sample matrix.[3]
Materials and Reagents:
-
Sample containing 2-Chloro-1,3-propanediol
-
2-Chloro-1,3-propanediol-d₅ (internal standard)
-
Isopropyl alcohol (IPA)
-
Phenylboronic acid (PBA) solution in diethyl ether
-
Isooctane
-
Glass fiber filter pads
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: DB-5 UI (60 m x 0.25 mm x 0.25 µm) or equivalent
Procedure:
-
Sample Collection: Collect the sample on a glass fiber filter pad.
-
Extraction: Add a known amount of the internal standard (2-Chloro-1,3-propanediol-d₅) to the filter pad and extract with isopropyl alcohol.
-
Derivatization: Take an aliquot of the extract and combine it with the phenylboronic acid (PBA) solution in diethyl ether to form the PBA derivative.
-
Sample Preparation: Concentrate the derivatized sample to dryness and reconstitute it in isooctane.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the PBA derivatives of 2-Chloro-1,3-propanediol and its deuterated internal standard.
-
-
Quantitation: Quantify the amount of 2-Chloro-1,3-propanediol in the sample using a calibration curve prepared with standards of known concentrations.
Workflow for the GC-MS analysis of 2-Chloro-1,3-propanediol.
Reactivity and Hazardous Properties
2-Chloro-1,3-propanediol is a halogenated alcohol and exhibits reactivity typical of this class of compounds. It is hygroscopic and stable under normal conditions but is incompatible with strong oxidizing agents. It can react with oxoacids and carboxylic acids to form esters.
The compound is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation.
Key hazards and reactivity of 2-Chloro-1,3-propanediol.
References
- 1. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1,3-propanediol analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
